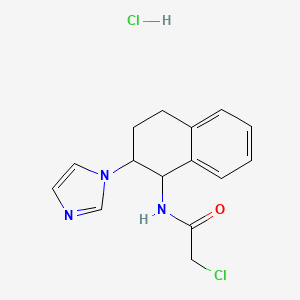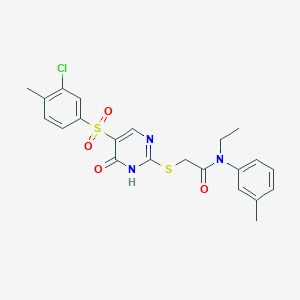
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced using a sulfonyl chloride in the presence of a base. The pyrimidine ring could be formed through a condensation reaction involving an amidine and a β-dicarbonyl compound. The acetamide group could be introduced through a reaction with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The pyrimidine ring and the phenyl rings would likely contribute to the compound’s aromaticity, while the sulfonyl and acetamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups and potential for hydrogen bonding might make the compound soluble in polar solvents .Applications De Recherche Scientifique
Antifolate and Antitumor Agents
Design and Synthesis of Classical and Nonclassical Antifolates : Research has led to the development of classical and nonclassical antifolates that act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway critical for DNA synthesis. Such compounds have shown promise as antitumor agents, with the potential for treating various cancers through the inhibition of tumor cell growth. One classical antifolate demonstrated significant inhibition of human DHFR and potent antitumor activity against several tumor cell lines in culture, highlighting the potential of these compounds in cancer therapy (Gangjee et al., 2007).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Potent Dual Inhibitors : Another study explored the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and DHFR. These enzymes are crucial for nucleotide synthesis, making them attractive targets for cancer treatment. A classical analogue synthesized in this study was found to be the most potent dual inhibitor known to date for human TS and DHFR, indicating significant therapeutic potential for the treatment of cancer through the simultaneous inhibition of these two enzymes (Gangjee et al., 2008).
Antibacterial and Anti-Urease Activities
Sulphonylacetamide Derivatives with Antibacterial and Anti-Urease Properties : Derivatives containing the sulphonylacetamide moiety have been synthesized and evaluated for their antibacterial and anti-urease activities. These compounds showed promising antibacterial activity against a range of pathogens and exhibited significant urease inhibition, suggesting potential applications in treating infections and conditions associated with urease activity (Noreen et al., 2015).
Antitumor Activity of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives
New Derivatives with Antitumor Activity : Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has yielded compounds with potent anticancer activity. These novel derivatives demonstrated significant growth inhibition against various human cancer cell lines, comparable to established chemotherapy drugs, underscoring the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-4-26(16-7-5-6-14(2)10-16)20(27)13-31-22-24-12-19(21(28)25-22)32(29,30)17-9-8-15(3)18(23)11-17/h5-12H,4,13H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNQELZNZLXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

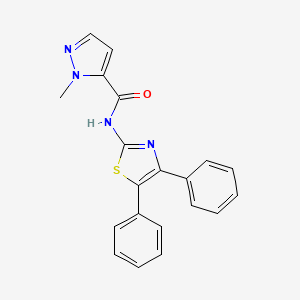
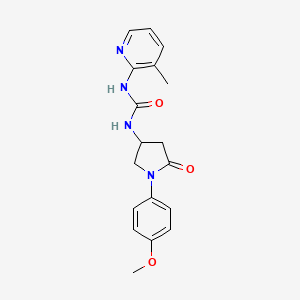
![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)


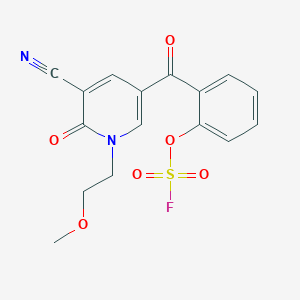
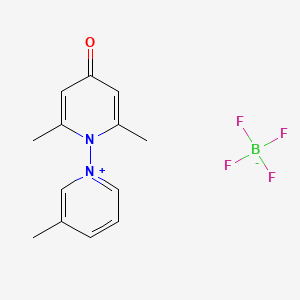
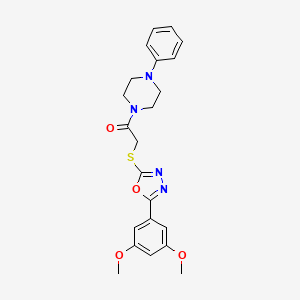
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)
